N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxadiazole ring fused with a sulfonamide group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,3-dimethylaniline with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its benzoxadiazole ring fused with a sulfonamide group, which imparts distinct chemical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13N3O3S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9-5-3-6-11(10(9)2)17-21(18,19)13-8-4-7-12-14(13)16-20-15-12/h3-8,17H,1-2H3 |
InChI Key |
SJXYXCZPCLXEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C |
Origin of Product |
United States |
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